ent-Labda-8(17),13Z-diene-

Description

Overview of Diterpenoid Chemical Classes and Subtypes

Diterpenoids are a class of organic compounds composed of four isoprene (B109036) units, giving them a characteristic 20-carbon (C20) skeleton. Current time information in Bangalore, IN. They are a major subgroup of the larger terpenoid family and exhibit immense structural diversity. This diversity arises from the various ways the linear C20 precursor, geranylgeranyl pyrophosphate (GGPP), can be cyclized and subsequently modified by enzymes. numberanalytics.com

Diterpenoids can be broadly categorized based on their carbon skeletons, which can be acyclic, monocyclic, bicyclic, tricyclic, tetracyclic, or even more complex. numberanalytics.comresearchgate.net Bicyclic diterpenoids are primarily divided into the labdane (B1241275) and clerodane families. numberanalytics.com The labdane-related diterpenoids (LRDs) are a particularly large and significant group, accounting for over 7,000 known compounds. nih.govmedchemexpress.com This superfamily is further classified based on the stereochemistry of the bicyclic decalin core and subsequent rearrangements. Major subtypes derived from the labdane skeleton include abietane, pimarane, and kaurane, among others. Current time information in Bangalore, IN.

Significance of the ent-Labdane Skeleton in Natural Product Chemistry

The labdane skeleton is a bicyclic structure that serves as a crucial intermediate in the biosynthesis of many other diterpenoids. nih.gov Labdane-type diterpenoids exist in two stereochemical series: the "normal" series and the enantiomeric "ent" series. The "ent" prefix denotes an opposite stereochemistry at the chiral centers of the core structure compared to the "normal" labdanes. researchgate.net Specifically, ent-labdanes typically feature a β-hydrogen at C-5, an α-methyl group at C-10, and a β-hydrogen at C-9. numberanalytics.com

The ent-labdane skeleton is of profound importance in natural product chemistry as it is the precursor to a wide array of biologically active compounds. researcher.life A prime example is its role as the biosynthetic precursor to the gibberellins, a class of vital plant hormones that regulate growth and development. researchgate.net Furthermore, numerous ent-labdane derivatives isolated from various plants, fungi, and marine organisms exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. researchgate.netlookchem.comacs.org Their prevalence in medicinal plants like Andrographis paniculata underscores their significance as a source of therapeutic agents. tandfonline.comnih.govresearchgate.net

Structural Characteristics of the ent-Labda-8(17),13Z-diene Core

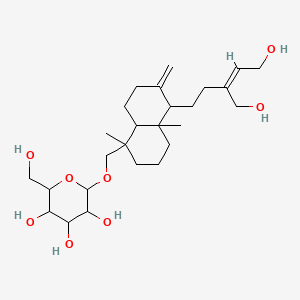

The name ent-Labda-8(17),13Z-diene precisely describes the core chemical structure of this compound. It is built upon the bicyclic ent-labdane framework. The key structural features are:

A fused decalin ring system (A/B rings) with the characteristic ent stereochemistry. acs.org

An exocyclic double bond between carbon 8 (C-8) and carbon 17 (C-17). This is a common feature in many bioactive labdanes. clockss.org

A second double bond in the side chain, located between carbon 13 (C-13) and carbon 14. medchemexpress.com

"Z" stereochemistry at the C-13 double bond. The "Z" designation (from the German zusammen, meaning "together") indicates that the higher-priority substituents on each carbon of the double bond are on the same side.

This specific arrangement of double bonds within the ent-labdane skeleton forms the foundational structure for numerous naturally occurring derivatives. While detailed research on the isolated parent compound is limited, its derivatives, such as ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside, have been isolated and characterized, confirming the presence and importance of this core structure. medchemexpress.comnih.gov

Table 1: Chemical Properties of a Representative ent-Labda-8(17),13Z-diene Derivative this compound15,16,19-triol 19-O-glucoside is a natural product isolated from the leaves of Andrographis paniculata. medchemexpress.comnih.gov

| Property | Value | Source |

| Molecular Formula | C₂₆H₄₄O₈ | nih.gov |

| Molecular Weight | 484.62 g/mol | nih.gov |

| Natural Source | Andrographis paniculata (Acanthaceae) | medchemexpress.comnih.gov |

| Known Activities | Anti-inflammatory, Antiviral | medchemexpress.comnih.gov |

Historical Perspectives on ent-Labdane Diterpenoid Research

The history of diterpenoid research is intrinsically linked to the broader study of terpenoids. A foundational moment came in the 1920s with the work of Leopold Ruzicka, who proposed the "biogenetic isoprene rule". numberanalytics.com Ruzicka astutely observed the structural similarity between the fused A/B rings of diterpenoids and those of triterpenoids and sterols, hypothesizing a common cyclization mechanism from an acyclic precursor. nih.gov This hypothesis has since been experimentally verified and forms the basis of our understanding of terpenoid biosynthesis.

The term "labdane" itself is derived from labdanum, a resin obtained from rockrose plants (genus Cistus), from which the first labdane-type diterpenoids were isolated. Current time information in Bangalore, IN. Early research focused on isolating and elucidating the structures of these compounds from various natural sources, particularly conifers and plants from the Lamiaceae and Asteraceae families. researchgate.net The discovery that ent-labdanes were the biosynthetic precursors to the gibberellin plant hormones was a major breakthrough, highlighting their fundamental role in plant biology. nih.gov Over the decades, advancements in analytical techniques, such as NMR spectroscopy and X-ray crystallography, have enabled the characterization of thousands of ent-labdane diterpenoids, revealing their vast structural diversity and wide range of biological functions. researchgate.nettandfonline.com

Compound Index

Properties

IUPAC Name |

2-[[5-[(Z)-5-hydroxy-3-(hydroxymethyl)pent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44O8/c1-16-5-8-20-25(2,15-33-24-23(32)22(31)21(30)19(14-29)34-24)10-4-11-26(20,3)18(16)7-6-17(13-28)9-12-27/h9,18-24,27-32H,1,4-8,10-15H2,2-3H3/b17-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHEKLYSVSMYNQX-MFOYZWKCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CCC(=CCO)CO)C)COC3C(C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCCC2(C1CCC(=C)C2CC/C(=C/CO)/CO)C)COC3C(C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44O8 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for Chemical Research on Ent Labda 8 17 ,13z Diene Derivatives

Advanced Extraction and Purification Techniques

The initial and most critical stage in the study of ent-Labda-8(17),13Z-diene derivatives involves their extraction from a complex biological matrix and subsequent purification to isolate the compound of interest.

Solvent-based extraction is the foundational method for liberating labdane (B1241275) diterpenes from plant tissues. The choice of solvent is paramount and is dictated by the polarity of the target molecules. For labdane diterpenoids, which span a range of polarities, various solvent systems are employed.

Methanolic extraction is a common starting point due to methanol's ability to dissolve a broad spectrum of compounds. thieme-connect.com For instance, the aerial parts of Andrographis paniculata, a known source of ent-labdane diterpenoids, are often subjected to extraction with methanol (B129727) or ethanol (B145695). thieme-connect.comresearchgate.net Another approach involves using a mixture of ethanol and water, such as an 80:20 (v/v) solution, to efficiently extract these compounds from plant leaves. mdpi.com For less polar derivatives, a combination of dichloromethane (B109758) and methanol (1:1) has been successfully used to extract labdane diterpenoids from plant seeds. researchgate.net The resulting crude extract contains a complex mixture of metabolites, requiring further purification.

| Plant Source | Part Used | Extraction Solvent/System | Target Compound Class |

| Andrographis paniculata | Aerial Parts | 85% Ethanol | ent-Labdane Diterpenoids researchgate.net |

| Callicarpa nudiflora | Leaves | Ethanol/Water (80:20) | seco-Labdane Diterpenoids mdpi.com |

| Turreanthus africanus | Seeds | Dichloromethane/Methanol (1:1) | Labdane Diterpenoids researchgate.net |

| Viburnum suspensum | Leaves | Methanol | Labdane Diterpenes thieme-connect.com |

Following initial extraction and preliminary fractionation, preparative High-Performance Liquid Chromatography (HPLC) is an indispensable tool for isolating pure ent-Labda-8(17),13Z-diene derivatives. rsc.org This technique offers high-resolution separation based on the differential partitioning of compounds between a stationary phase (packed in a column) and a mobile phase (solvent).

By scaling up the principles of analytical HPLC, preparative HPLC can handle larger quantities of material, making it possible to obtain milligram-to-gram amounts of a pure compound. sigmaaldrich.com The selection of the stationary phase (e.g., C18 for reverse-phase) and the optimization of the mobile phase composition are critical for achieving effective separation of structurally similar diterpenoids from a complex mixture. rsc.org

Before final purification by preparative HPLC, the crude extract is often subjected to preliminary fractionation to reduce its complexity. Reverse-phase chromatography is a powerful technique for this purpose. springernature.com In this method, a non-polar stationary phase is used with a polar mobile phase. Compounds are separated based on their hydrophobicity; less polar (more hydrophobic) compounds are retained longer on the column.

High-pH reversed-phase (Hp-RP) chromatography has emerged as a particularly effective fractionation strategy. nih.govthermofisher.com By performing the separation at a high pH, the retention characteristics of certain compounds can be altered compared to traditional low-pH reverse-phase chromatography, providing an orthogonal separation mechanism. researchgate.net The extract is loaded onto the column and eluted with a gradient of increasing organic solvent (e.g., acetonitrile) in a high-pH aqueous buffer. Fractions are collected at different time points, grouping compounds with similar hydrophobicities and simplifying the mixture for subsequent purification steps. thermofisher.com

Comprehensive Spectroscopic Analysis for Structural Elucidation

Once a derivative of ent-Labda-8(17),13Z-diene is isolated in pure form, its exact chemical structure must be determined. This is accomplished through a combination of powerful spectroscopic techniques.

High-Resolution Mass Spectrometry (HRMS) is a critical first step in structural elucidation. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a compound's elemental composition and, therefore, its exact molecular formula. researchgate.net

For example, by comparing the experimentally measured exact mass to the calculated mass for potential formulas, researchers can confidently identify the correct molecular formula, distinguishing between compounds that may have the same nominal mass but different elemental compositions. mdpi.comrsc.org

| Technique | Information Obtained | Significance |

| HRMS | Precise mass-to-charge (m/z) ratio | Unambiguous determination of the molecular formula. researchgate.netmdpi.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the complete three-dimensional structure of a molecule. A suite of 1D and 2D NMR experiments is used to piece together the molecular puzzle. researchgate.net

1D NMR (¹H and ¹³C): ¹H NMR provides information about the chemical environment and number of different types of protons, while ¹³C NMR reveals the number and types of carbon atoms in the molecule. researchgate.net

2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between atoms.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for assembling the complete carbon skeleton. researchgate.net

Stereochemistry (NOESY/ROESY): To determine the relative stereochemistry, experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) are used. This technique identifies protons that are close to each other in space, regardless of whether they are bonded, allowing for the assignment of relative configurations at stereocenters. researchgate.net Coupling constants (³J values) from ¹H NMR also provide vital information about the dihedral angles between protons, further aiding in stereochemical assignments. researchgate.net

Through the combined interpretation of these advanced analytical methods, the precise structure of novel ent-Labda-8(17),13Z-diene derivatives can be unequivocally established.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry

1D NMR (¹H, ¹³C) and Chemical Shift Assignments

The structural elucidation of ent-labda-8(17),13Z-diene derivatives relies heavily on one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H and ¹³C NMR spectra provide fundamental information regarding the carbon skeleton and the chemical environment of protons and carbons within the molecule.

In the ¹H NMR spectrum of ent-labdane diterpenoids, characteristic signals include those for olefinic protons, methine and methylene (B1212753) protons of the decalin ring system, and methyl groups. For instance, the exocyclic double bond at C-8(17) typically shows two distinct singlets for the vinyl protons (H-17a and H-17b) in the range of δ 4.5-5.0 ppm. The protons of the side chain, including the Z-configured double bond at C-13, give rise to specific signals whose chemical shifts and coupling constants are diagnostic for their geometry and substitution pattern.

The ¹³C NMR spectrum provides the carbon count and the type of each carbon atom (C, CH, CH₂, CH₃), which can be determined using techniques like Distortionless Enhancement by Polarization Transfer (DEPT). Key resonances include those for the sp² carbons of the double bonds (C-8, C-17, C-13, C-14), which typically appear in the δ 100-150 ppm region. The quaternary carbons, such as C-4 and C-10, and the methyl carbons (C-18, C-19, C-20) also have characteristic chemical shift ranges.

Complete and unequivocal assignment of all ¹H and ¹³C signals is achieved through a combination of 1D and 2D NMR experiments. nih.gov For complex ent-labdane derivatives, software-assisted methodologies can be employed to support detailed and unambiguous assignments, allowing for the determination of all hydrogen coupling constants and clarification of signal multiplicities. nih.gov

Below is a representative table of ¹H and ¹³C NMR data for a related ent-labdane derivative, showcasing typical chemical shift assignments.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 39.1 | 0.85 (m), 1.55 (m) |

| 2 | 19.3 | 1.45 (m), 1.65 (m) |

| 3 | 42.1 | 1.10 (m), 1.40 (m) |

| 4 | 33.5 | - |

| 5 | 55.5 | 0.70 (dd, 11.5, 2.0) |

| 6 | 24.4 | 1.50 (m), 1.70 (m) |

| 7 | 38.2 | 1.95 (m), 2.05 (m) |

| 8 | 148.3 | - |

| 9 | 56.2 | 1.50 (m) |

| 10 | 39.8 | - |

| 11 | 21.7 | 2.10 (m), 2.20 (m) |

| 12 | 41.5 | 2.00 (m) |

| 13 | 140.1 | 5.15 (t, 7.0) |

| 14 | 121.5 | - |

| 15 | 27.0 | 1.70 (s) |

| 16 | 23.4 | 1.60 (s) |

| 17 | 106.3 | 4.55 (s), 4.85 (s) |

| 18 | 33.5 | 0.80 (s) |

| 19 | 21.6 | 0.88 (s) |

| 20 | 14.5 | 0.68 (s) |

2D NMR (COSY, HSQC, HMBC) for Through-Bond and Through-Space Correlations

Two-dimensional (2D) NMR spectroscopy is indispensable for assembling the molecular structure of ent-labda-8(17),13Z-diene derivatives by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu It is used to identify spin systems within the molecule. For an ent-labdane skeleton, COSY correlations can trace the connectivity within the decalin rings, for example, from H-1 through H-2 to H-3, and the couplings between H-5, H-6, and H-7. mdpi.com It also helps to establish the sequence of protons in the side chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). pressbooks.pub This allows for the unambiguous assignment of carbon signals based on the previously assigned proton spectrum. For every CH, CH₂, or CH₃ group, a cross-peak appears in the HSQC spectrum, linking the ¹H and ¹³C chemical shifts. pressbooks.pub

Together, these three experiments (COSY, HSQC, and HMBC) provide a comprehensive map of the through-bond connectivity, allowing for the complete assembly of the planar structure of ent-labda-8(17),13Z-diene and its derivatives. nih.govnih.govresearchgate.net

NOESY/ROESY for Relative Stereochemistry and Conformational Analysis

While COSY, HSQC, and HMBC experiments define the planar structure, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used to determine the relative stereochemistry and analyze the conformation of the molecule. These experiments detect through-space correlations between protons that are in close proximity (typically < 5 Å).

For the bicyclic ent-labdane core, the stereochemistry at the chiral centers (C-5, C-9, C-10) is of primary importance. In the typical ent-labdane A/B trans-fused ring system, NOE correlations are observed between axially oriented protons. A key correlation is often seen between the axial methyl group at C-10 (H₃-20) and the axial proton at C-2 (H-2β) and C-6 (H-6β), indicating their syn-facial relationship. Conversely, the equatorial methyl group at C-4 (H₃-19) may show correlations to the axial proton H-6β. The axial methyl group H₃-18 at C-4 often shows a correlation to H-2β.

The orientation of the side chain at C-9 is also determined using NOESY/ROESY. Correlations between H-9 and protons on the side chain (e.g., H₂-11) and the decalin ring (e.g., H-1β, H-5, H-7β) help to define its spatial arrangement. The relative configuration of substituents on the rings can be established by observing key NOE correlations. For example, an α-oriented substituent at C-2 would show a spatial correlation with the α-oriented H-9. mdpi.com These through-space interactions provide a three-dimensional picture of the molecule, which is crucial for assigning the relative stereochemistry of all chiral centers. mdpi.comnih.gov

Chiroptical Spectroscopy (Optical Rotation, Electronic Circular Dichroism (ECD)) for Absolute Configuration

Chiroptical methods are essential for determining the absolute configuration of chiral molecules like ent-labdane diterpenoids.

Optical Rotation: The measurement of specific optical rotation ([α]D) is a classical method used to characterize chiral compounds. For labdane-type diterpenes, the sign and magnitude of the optical rotation can provide preliminary information about the stereochemical series. Generally, labdanes of the normal series exhibit positive optical rotation, while those of the ent series, such as ent-labda-8(17),13Z-diene, show negative optical rotation. researchgate.net However, this is an empirical rule and can be influenced by various structural features, so it is not definitive on its own. researchgate.net

Electronic Circular Dichroism (ECD): ECD spectroscopy is a powerful, non-destructive technique for assigning the absolute configuration of chiral molecules containing chromophores. nih.gov The method involves comparing the experimentally measured ECD spectrum with the spectrum calculated for a specific enantiomer using quantum chemical methods, such as time-dependent density functional theory (TDDFT). nih.govmdpi.com

The process involves first determining the stable conformers of the molecule through computational analysis. nih.gov Then, the ECD spectrum for each significant conformer is calculated, and a Boltzmann-averaged spectrum is generated. A good match between the experimental and the calculated spectrum for a given enantiomer allows for the confident assignment of its absolute configuration. nih.govresearchgate.netmdpi.com For ent-labdane derivatives, the chromophores associated with the C=C double bonds give rise to characteristic Cotton effects in the ECD spectrum, which are sensitive to the stereochemistry of the entire molecule. frontiersin.org This comparison has become a standard and reliable method for the unambiguous determination of the absolute configuration of new ent-labdane derivatives. researchgate.netmdpi.com

X-ray Crystallography for Definitive Structural Characterization

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing unambiguous proof of its constitution, configuration, and conformation. When a suitable single crystal of an ent-labda-8(17),13Z-diene derivative can be grown, X-ray diffraction analysis provides precise coordinates of all atoms in the crystal lattice.

This technique unequivocally establishes the connectivity of the atoms, the bond lengths, bond angles, and torsion angles. Crucially, it allows for the direct determination of the absolute configuration of the molecule, often by using the Flack parameter. nih.gov The results from X-ray crystallography serve as the "gold standard" for structural elucidation and can be used to validate assignments made by other spectroscopic methods like NMR and ECD. researchgate.net For example, the absolute structures of several labdane diterpenoids have been confirmed through X-ray analysis of the natural product itself or a crystalline derivative. nih.gov

Chemoenzymatic and Synthetic Approaches

Total Synthesis of ent-Labda-8(17),13Z-diene and its Oxidized Derivatives

The synthesis of ent-labdane diterpenoids is a significant area of research, driven by the interesting biological activities of this class of compounds. Synthetic efforts provide access to these molecules for further study and allow for the creation of novel analogues with potentially enhanced properties.

The total synthesis of the ent-labdane skeleton can be achieved through various strategic approaches, often involving the construction of the key decalin ring system followed by the elaboration of the side chain. Methodologies have been developed that allow for the transformation of related diterpenoid skeletons, such as ent-halimanes, into the ent-labdane framework through rearrangement reactions. researchgate.netnih.govscispace.com

A major focus within the synthesis of this class is the introduction of oxygen functionalities at various positions of the labdane core and side chain, as many biologically active natural products are oxidized derivatives. nih.govnih.gov Chemoenzymatic approaches, which combine chemical reactions with enzymatic transformations, have emerged as powerful tools for the selective oxidation of the labdane skeleton. acs.org This hybrid approach can achieve oxidations at positions that are difficult to functionalize using purely chemical methods, often without the need for complex protecting group strategies. acs.org

Furthermore, synthetic routes have been devised for the oxidative degradation of the side chain of ent-labdane derivatives. nih.govnih.govmdpi.com These degradation strategies yield useful synthons that can be employed in the preparation of other valuable compounds, including terpenylquinones with potential therapeutic applications. nih.govmdpi.com The synthesis of various derivatives from readily available starting materials like andrographolide (B1667393) has also been extensively explored to generate new compounds for biological evaluation. nih.govnih.gov

Semisynthetic Transformations from Readily Available Precursors (e.g., (+)-Manool, Sclareol)

The chemical modification of readily available natural labdane diterpenes, such as (+)-manool and sclareol (B1681606), represents a cornerstone of synthetic strategies aimed at producing structurally diverse and biologically relevant derivatives. These precursors, isolated in significant quantities from plant sources like Salvia sclarea (Clary sage), provide a chiral scaffold that can be elaborated through a variety of chemical reactions. aiche.orgglobalauthorid.com The inherent stereochemistry of these starting materials is leveraged to access complex molecular architectures that would be challenging to construct through total synthesis.

One of the most commercially significant transformations of a labdane precursor is the oxidative degradation of sclareol to produce Ambrox®, a highly valued substitute for ambergris in the fragrance industry. aiche.org Beyond this well-established process, research has focused on utilizing sclareol and manool (B191784) for the synthesis of a wide array of novel compounds. Methodologies often involve modifications at the C-13 side chain and functionalization of the bicyclic core. For instance, the transformation of ent-halimanes, which can be derived from ent-labdanes, has been explored to create new ent-labdane skeletons through rearrangement reactions, demonstrating the plasticity of these molecular frameworks. mdpi.comresearchgate.net

Key transformations include oxidation, reduction, cyclization, and the introduction of various functional groups. The synthesis of norlabdane heterocyclic hybrid compounds from (-)-sclareol showcases the utility of this precursor in generating complex molecules with potential bioactivity. globalauthorid.com These syntheses often involve multiple steps, beginning with the modification of the side chain, followed by cyclization and functional group interconversion to yield the final products. For example, derivatives of andrographolide, an ent-labdane diterpenoid, have been synthesized to explore structure-activity relationships, leading to compounds with enhanced anti-inflammatory properties. researchgate.net

The table below summarizes representative semisynthetic transformations starting from common labdane precursors.

| Precursor | Transformation Type | Key Reagents/Conditions | Resulting Derivative(s) |

| (-)-Sclareol | Oxidative degradation | CrO₃, KMnO₄ | Ambroxide, Ambrox® |

| (-)-Sclareol | Side-chain modification & cyclization | Various | Norlabdane heterocyclic compounds |

| (+)-Manool | Epoxidation & rearrangement | m-CPBA, Lewis acids | Manoyl oxide, other rearranged labdanes |

| Andrographolide | Lactone ring modification | Various nucleophiles | Bioisosteres with nitrogen heterocycles |

| ent-Halimic Acid Derivative | Rearrangement | Lewis acids (e.g., FeCl₃, TiCl₄) | Rearranged ent-labdane skeletons |

Combinatorial Biosynthesis for Generating Structural Diversity

Combinatorial biosynthesis has emerged as a powerful strategy to expand the chemical diversity of labdane-related diterpenoids (LRDs). nih.gov This approach harnesses the modular nature of diterpenoid biosynthesis, which typically involves two key enzyme classes: Class II diterpene cyclases (DTCs) that generate the initial bicyclic labdadienyl/copalyl diphosphate (B83284) (LPP/CPP) intermediate, and Class I diterpene synthases (DTSs) that further transform this intermediate into a variety of hydrocarbon scaffolds. nih.govnih.gov

The core principle of combinatorial biosynthesis lies in the "mix-and-match" pairing of different DTCs and DTSs from various biological sources (plants, fungi, bacteria). A critical factor for the success of this approach is the substrate promiscuity of the DTS enzymes. nih.gov While DTCs typically produce a specific stereoisomer of the LPP/CPP intermediate, some DTSs can accept multiple LPP/CPP isomers as substrates. When a promiscuous DTS is combined with a panel of different DTCs, a library of novel diterpene structures can be generated from a single precursor, geranylgeranyl diphosphate (GGPP). nih.gov

Research has shown that bacterial DTSs, in particular, often exhibit significant substrate promiscuity while maintaining high catalytic specificity for the type of reaction they perform (e.g., forming an exo-ene or a tertiary alcohol). nih.gov This predictability allows for the rational design of biosynthetic pathways to access new chemical space. By co-expressing a promiscuous bacterial DTS with various plant and fungal DTCs in a suitable host system, researchers have successfully produced dozens of novel LRDs. nih.gov This strategy effectively leverages the structural variety generated by the DTCs, which is then predictably elaborated upon by the catalytically specific DTS, leading to substantial diversification of the final products. nih.gov

| Enzyme Combination | Precursor | Key Intermediate(s) | Generated Products |

| DTC (e.g., Oryza sativa OsCPS2) + Promiscuous DTS | GGPP | ent-Copalyl Diphosphate (ent-CPP) | Various ent-labdane derivatives |

| DTC (e.g., Nicotiana tabacum NtCPS2) + Promiscuous DTS | GGPP | Labda-13E-en-8-yl Diphosphate | Normal-series labdane derivatives |

| Fungal DTC + Promiscuous Bacterial DTS | GGPP | Fungal-specific CPP isomers | Novel LRDs with unique stereochemistry |

Heterologous Expression Systems for Biosynthesis of Labdane Diterpenoids

Heterologous expression systems are indispensable tools for the discovery, characterization, and production of labdane diterpenoids. nih.gov Many biosynthetic gene clusters (BGCs) responsible for the production of these compounds are silent or expressed at very low levels in their native organisms under standard laboratory conditions. researchgate.net By transferring these BGCs into a well-characterized host organism, these silent pathways can be activated, leading to the production and identification of novel compounds. nih.gov

Filamentous fungi, such as Aspergillus nidulans and Aspergillus oryzae, have proven to be effective hosts for expressing fungal BGCs. nih.govbeilstein-journals.orgresearchgate.net These hosts possess the necessary cellular machinery for transcription, translation, and post-translational modifications (e.g., by cytochrome P450 enzymes) required to produce complex diterpenoids. nih.govacs.org For example, the heterologous expression of a silent BGC from the marine-derived fungus Talaromyces sp. in A. nidulans resulted in the discovery of thirteen labdane derivatives, including five previously undescribed compounds. nih.gov This work also allowed for the functional characterization of the pathway's P450 enzymes, revealing their roles in catalyzing oxidations, decarboxylations, and methylations. nih.gov

In addition to fungi, plants like Nicotiana benthamiana are increasingly used as heterologous hosts, particularly for plant-derived pathways. frontiersin.org Agroinfiltration-based transient expression systems allow for the rapid reconstruction of biosynthetic pathways and can achieve high product yields. frontiersin.org These systems are advantageous for expressing plant enzymes, such as P450s, which often require specific membrane environments and redox partners (e.g., NADPH-cytochrome P450 reductase) for optimal activity. frontiersin.org By engineering these host systems—for instance, by co-expressing pathway enzymes with essential ancillary proteins—the production of complex labdane-related diterpenoids can be significantly enhanced, providing a sustainable and scalable alternative to chemical synthesis or extraction from native sources. beilstein-journals.orgfrontiersin.org

| Host Organism | Expressed Genes / BGC | Product(s) | Research Finding |

| Aspergillus nidulans | Silent labd BGC from Talaromyces sp. | Talarobicins A–E and other labdanes | Activation of a silent BGC leading to discovery of five new diterpenoids. nih.gov |

| Aspergillus oryzae | Brassicicene BGC from Pseudocercospora fijiensis | Brassicicene I, Cotylenol | Engineering of a biosynthetic pathway to produce a key fusicoccane precursor. beilstein-journals.org |

| Aspergillus oryzae | AsCPS and AsPS from Arthrinium sacchari | (-)-Sandaracopimaradiene | Discovery of a two-enzyme pathway for a labdane-related diterpenoid. researchgate.net |

| Nicotiana benthamiana | Triterpenoid pathway enzymes (CYP716A12, CPR) | Oleanolic acid, β-amyrin | High-yield production of bioactive terpenoids using an advanced transient expression system. frontiersin.org |

Future Directions and Translational Research Perspectives

Discovery of Novel ent-Labdane Diterpenoids and Their Bioactivities

The exploration of natural sources, particularly from the plant kingdom, remains a fruitful avenue for the discovery of new ent-labdane diterpenoids. acs.orgresearchgate.net Plants from families such as Asteraceae, Lamiaceae, and Acanthaceae are rich sources of these compounds. acs.orgresearchgate.net Recent research has focused on isolating and elucidating the structures of previously unknown ent-labdane derivatives and assessing their biological activities.

For instance, a study on Andrographis paniculata, a plant with a long history in traditional medicine, led to the isolation of twenty-one ent-labdanes, including six previously undescribed compounds named andropanilides D-I. nih.gov Their structures were determined using comprehensive spectroscopic and spectrometric methods. acs.orgnih.gov Subsequent evaluation of their anti-inflammatory properties revealed that one of the new compounds, andropanilide D, exhibited potent activity, even more so than the well-known anti-inflammatory drug dexamethasone (B1670325) and the major constituent of the plant, andrographolide (B1667393). nih.gov Similarly, investigations into the plant Eupatorium obtusissmum resulted in the identification of six new ent-labdane diterpenoids, termed uasdlabdanes A–F. acs.org These compounds were tested for their antiproliferative activity against a panel of human solid tumor cell lines, demonstrating the potential of novel ent-labdanes in cancer research. acs.org

These discoveries highlight that the chemical diversity of ent-labdane diterpenoids in nature is far from fully explored. Future research will likely uncover more novel structures with a wide range of bioactivities, including antibacterial, antifungal, cytotoxic, and neuroprotective effects. acs.orgresearchgate.net

| Compound Name | Source Organism | Observed Bioactivity | Reference |

|---|---|---|---|

| Andropanilide D | Andrographis paniculata | Anti-inflammatory | nih.gov |

| Uasdlabdanes A–F | Eupatorium obtusissmum | Antiproliferative | acs.org |

| Andrographatoside | Andrographis paniculata | Antibacterial/Antifungal | nih.gov |

Elucidation of Undiscovered Biosynthetic Pathways and Enzymes

Understanding how nature synthesizes the complex structures of ent-labdane diterpenoids is crucial for their eventual biotechnological production. The biosynthesis of these molecules, like other labdane-related diterpenoids (LRDs), begins with the cyclization of geranylgeranyl pyrophosphate (GGPP). beilstein-journals.orgcjnmcpu.com This process is typically catalyzed by a class of enzymes known as terpene cyclases (TCs) or diterpene synthases. cjnmcpu.com

In plants, this often involves a two-step process with two distinct enzymes, such as an ent-copalyl diphosphate (B83284) synthase (CPS) and an ent-kaurene (B36324) synthase (KS). beilstein-journals.org However, significant gaps in knowledge remain regarding the specific enzymes and pathways for many ent-labdane derivatives. cjnmcpu.com For example, the biosynthesis of andrographolide in A. paniculata involves specific hydroxylases, with recent research identifying two CYP72 family enzymes that function as ent-labdane hydroxylases. nih.gov

Fungi also produce a diverse array of LRDs, often using bifunctional TCs. beilstein-journals.org Genome mining approaches are being used to identify unique TC pairs in fungi. beilstein-journals.org For instance, in the fungus Arthrinium sacchari, a unique two-enzyme system involving AsPS and AsCPS was identified for the synthesis of a diterpene skeleton. beilstein-journals.org Elucidating these pathways involves a combination of genome mining, heterologous expression of candidate genes in hosts like Aspergillus oryzae or tobacco, and biochemical characterization of the recombinant enzymes. beilstein-journals.orgbiorxiv.org Future work will focus on identifying the full suite of enzymes, including cytochrome P450 monooxygenases and transferases, that modify the initial ent-labdane skeleton to produce the vast diversity of compounds found in nature. cjnmcpu.comresearchgate.net

Structure-Activity Relationship (SAR) and De Novo Design of Potent Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. drugdesign.orgnih.gov For ent-labdane diterpenoids, SAR analyses can guide the modification of their molecular structure to create new analogues with improved potency or selectivity. nih.gov

The process involves synthesizing a series of analogues by making specific structural changes to a parent compound and then evaluating their biological effects. drugdesign.org For example, an SAR study on andropanilide D could involve modifying its lactone ring or hydroxyl groups to determine which parts of the molecule are essential for its potent anti-inflammatory activity. nih.gov By correlating structural variations with changes in activity, researchers can build a model that predicts the properties of yet-to-be-synthesized compounds. nih.gov

This knowledge is then used for the de novo design of more potent analogues. For example, if a specific hydrophobic pocket in a target protein is identified, the ent-labdane scaffold can be modified to include a chemical group that fits perfectly into that pocket, thereby enhancing binding and activity. drugdesign.org The principles of SAR have been successfully applied to many classes of molecules, such as kinase inhibitors, where modifying a core scaffold like quinazoline (B50416) led to analogues with significantly improved potency and bioavailability. nih.govdrugdesign.org Applying these systematic approaches to the ent-labdane skeleton holds great promise for developing lead compounds for various therapeutic areas.

Advances in Sustainable Production through Metabolic Engineering and Synthetic Biology

The natural abundance of many potent ent-labdane diterpenoids is often too low for extensive research or commercial application. Metabolic engineering and synthetic biology offer a promising solution for sustainable, large-scale production. nih.govprinceton.edu These disciplines aim to rewire the metabolism of microorganisms, such as Escherichia coli or Saccharomyces cerevisiae (yeast), turning them into cellular factories for producing valuable chemicals. princeton.edumdpi.com

The process involves introducing the biosynthetic pathway for the desired ent-labdane into a microbial host. mcgill.ca This requires identifying all the necessary genes from the source organism and optimizing their expression in the new host. mdpi.com Key steps include:

Pathway Construction : Assembling the genes for the entire biosynthetic pathway, from precursor molecules like acetyl-CoA to the final ent-labdane product, into the host organism. mdpi.com

Flux Optimization : Engineering the host's central metabolism to increase the supply of precursors, such as GGPP, and redirecting metabolic flux away from competing pathways. mdpi.com

Dynamic Regulation : Implementing synthetic gene circuits and biosensors to dynamically control the expression of pathway genes, balancing production with cell health. princeton.edu

Researchers have successfully engineered yeast for the production of various plant terpenoids, demonstrating the feasibility of this approach. mcgill.ca By redesigning host metabolisms and optimizing fermentation conditions, it is possible to achieve significantly higher yields than what can be extracted from natural sources. mdpi.com These advances are paving the way for a bio-based manufacturing paradigm for complex natural products like ent-labdane diterpenoids. nih.gov

Application of In Silico Methods (Molecular Docking, MD Simulations)

Computational methods, or in silico approaches, are increasingly vital in modern chemical and biological research. nih.gov For ent-labdane diterpenoids, techniques like molecular docking and molecular dynamics (MD) simulations provide powerful tools to predict and understand their biological activities at an atomic level. springernature.com

Molecular Docking is a computational method used to predict the preferred orientation of one molecule (a ligand, such as an ent-labdane) when bound to a second molecule (a receptor, typically a protein). researchgate.net This allows researchers to:

Screen large virtual libraries of ent-labdane analogues against a specific protein target to identify potential hits. nih.gov

Predict the binding mode and affinity of a compound, providing insights into how it exerts its biological effect. nih.gov

Guide SAR studies by identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and its target. researchgate.net

Molecular Dynamics (MD) Simulations provide a more dynamic view by simulating the movements of atoms and molecules over time. nih.gov After an initial binding pose is predicted by docking, MD simulations can be used to:

Assess the stability of the ligand-protein complex. nih.gov

Refine the binding pose and calculate binding energies more accurately. sabanciuniv.edu

Understand how the protein's structure might change upon ligand binding. nih.gov

The combination of docking and MD simulations offers a robust approach to study the interactions of ent-labdane diterpenoids with their biological targets, accelerating the identification of promising compounds and providing a detailed rationale for their mechanism of action. springernature.com

Development of ent-Labdane Scaffolds as Probes for Biological Systems

The unique three-dimensional structure of the ent-labdane scaffold and the diverse biological activities of its derivatives make these compounds excellent candidates for development as chemical probes. Chemical probes are small molecules used to study and manipulate biological systems, such as proteins or cellular pathways.

By attaching reporter tags (e.g., fluorescent dyes or biotin) to an ent-labdane molecule that is known to interact with a specific protein, researchers can create a probe to:

Visualize the location of the target protein within a cell using microscopy.

Isolate the target protein and its binding partners from a complex cellular mixture for identification (e.g., via affinity purification).

Quantify the engagement of the compound with its target in living cells.

The development of such probes requires a thorough understanding of the compound's SAR to ensure that the attachment of a tag does not disrupt its binding to the target. The ent-labdane skeleton, with its various sites for chemical modification, provides a versatile platform for designing these critical research tools. These probes can be instrumental in elucidating the mechanisms of action of bioactive ent-labdanes and discovering new biological roles for their protein targets.

Targeted Delivery and Formulation Strategies for Research Applications

For ent-labdane diterpenoids to be effective tools in biological research, especially in in vivo studies, they must be able to reach their intended target site in a sufficient concentration. Many natural products, however, suffer from poor solubility and limited bioavailability. Advanced formulation and targeted delivery strategies can overcome these challenges. nih.govmdpi.com

Formulation Strategies aim to improve the physicochemical properties of the compounds. This can include:

Nanoparticle Encapsulation : Encapsulating ent-labdanes within nanoparticles made of biodegradable polymers or lipids (e.g., liposomes) can enhance their solubility, protect them from degradation, and control their release. nih.gov

Micelles and Dendrimers : These nanocarriers can also be used to solubilize hydrophobic compounds for administration in aqueous environments. mdpi.com

Targeted Delivery goes a step further by directing the drug-carrier complex to specific cells or tissues. nih.gov This is often achieved by decorating the surface of the nanocarrier with targeting ligands (e.g., antibodies or peptides) that bind to receptors overexpressed on the surface of the target cells. This approach can increase the local concentration of the ent-labdane at its site of action while minimizing exposure to non-target tissues. nih.gov These strategies are crucial for translating the in vitro bioactivities of novel ent-labdane diterpenoids into meaningful results in complex biological systems and preclinical models. researchgate.net

Interdisciplinary Research Integrating Omics Technologies

The exploration of natural products like ent-Labda-8(17),13Z-diene is being transformed by the integration of high-throughput "omics" technologies. nih.govmdpi.comnih.gov These approaches—encompassing genomics, transcriptomics, proteomics, and metabolomics—provide a holistic view of the biological systems that produce such compounds. researchgate.netuic.edu By combining these disciplines, researchers can move beyond traditional isolation methods to systematically uncover biosynthetic pathways, identify regulatory mechanisms, and engineer organisms for enhanced production. nih.govnih.gov This integrated strategy is crucial for unlocking the full potential of complex diterpenes and accelerating their translation into various applications. researchgate.net

Genomics-Driven Discovery Genomic analysis serves as the foundational step in elucidating the biosynthesis of labdane-type diterpenes. By sequencing the genomes of plants, fungi, and bacteria known to produce these compounds, researchers can hunt for the specific genes responsible for their creation. nih.gov The primary targets are genes encoding diterpene synthases (diTPSs), the key enzymes that catalyze the cyclization of geranylgeranyl diphosphate (GGPP) to form the characteristic labdane (B1241275) skeleton. nih.govbiorxiv.org

For instance, the genome sequencing of Andrographis paniculata, a plant rich in labdane-related diterpenoids, led to the identification of a suite of genes for diTPSs, cytochrome P450 monooxygenases, and other enzymes potentially involved in diterpenoid biosynthesis. nih.govbenagen.com These genes are often located together in the genome in what are known as biosynthetic gene clusters (BGCs). Identifying a BGC provides a complete toolkit of genes that can be used for heterologous expression, where the entire pathway is transferred to a host organism like yeast or E. coli to produce the desired compound. nih.govnih.gov This genomics-driven approach allows for the activation of "cryptic" or silent BGCs that are not normally expressed in the native organism under laboratory conditions, thereby uncovering novel labdane structures. nih.gov

Transcriptomic and Proteomic Insights Transcriptomics, the study of all RNA molecules in a cell, offers a dynamic view of gene expression, revealing which genes are actively being used to produce compounds at a specific time or in a specific tissue. nih.gov By comparing the transcriptomes of high-producing versus low-producing plant tissues (e.g., young leaves or glandular trichomes), scientists can pinpoint the specific diTPS and tailoring enzyme genes involved in the biosynthesis of labdane diterpenoids. nih.govresearchgate.net This approach has been successfully used in plants like Cistus creticus to identify the enzymes responsible for producing specific labdane-type diterpenes. nih.gov

Proteomics complements this by directly studying the proteins—the functional machinery of the cell. This technique can identify and quantify the enzymes present in a sample, confirming that the genes identified through genomics and transcriptomics are indeed being translated into active proteins. nih.gov The integration of transcriptomic and proteomic data provides strong evidence for the involvement of specific enzymes in the biosynthetic pathway of compounds structurally related to ent-Labda-8(17),13Z-diene.

Metabolomics for Functional Characterization Metabolomics involves the comprehensive analysis of all metabolites within a biological system. This technology is essential for observing the direct chemical output of the biosynthetic pathways identified by other omics techniques. nih.gov When a candidate gene from a genomic study is expressed in a host organism, metabolomic analysis (often using mass spectrometry and NMR) is used to confirm the structure of the resulting product. frontiersin.org This was demonstrated in maize (Zea mays), where omics approaches identified two previously uncharacterized class II diTPSs. Subsequent functional analysis and metabolomics confirmed that one enzyme produces (+)-copalyl diphosphate, while the other forms the unusual 8,13-copalyl diphosphate, highlighting the power of these methods to discover novel biosynthetic pathways for labdane-related molecules. frontiersin.org

Integrating metabolomics with genomics, known as "metabologenomics," accelerates the process of linking genes to molecules, which is a central challenge in natural product discovery. nih.govmdpi.com

The table below summarizes key enzymes in the biosynthesis of labdane-type diterpenes that have been identified and characterized through the application of various omics technologies.

| Organism | Omics Technology Applied | Enzyme/Gene Identified | Function / Product | Reference |

|---|---|---|---|---|

| Andrographis paniculata | Genomics, Transcriptomics | ApCPS (ent-CPS) | Class II diTPS; converts GGPP to ent-copalyl diphosphate, a precursor for andrographolides. | nih.govbenagen.com |

| Cistus creticus | Transcriptomics | CcCLS | Class II diTPS; produces labda-7,13(E)-dien-15-yl diphosphate. | nih.gov |

| Salvia sclarea | Transcriptomics | SsLPPS, SsSS | Pair of diTPSs responsible for the two-step biosynthesis of sclareol (B1681606). | researchgate.net |

| Zea mays (Maize) | Genomics, Functional Analysis | ZmCPS4 | Class II diTPS; produces 8,13-copalyl diphosphate (labda-8,13-dien-15-yl diphosphate). | frontiersin.org |

| Talaromyces sp. HDN151403 (Fungus) | Genomics, Heterologous Expression | Labd BGC | Biosynthetic gene cluster containing diTPS and tailoring enzymes for labdane diterpenes. | nih.gov |

Q & A

Q. What spectroscopic techniques are critical for identifying ent-Labda-8(17),13Z-diene- derivatives, and how should they be applied?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use 1H-NMR and 13C-NMR to resolve stereochemistry and confirm substituent positions. For example, 1H-NMR can distinguish Z/E isomers via coupling constants (e.g., δ 5.3–5.5 ppm for olefinic protons) .

- Infrared (IR) Spectroscopy: Identify hydroxyl (3200–3600 cm⁻¹) and carbonyl groups (1700–1750 cm⁻¹) to verify functionalization .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular formulas (e.g., C₂₀H₃₄O₃ for ent-Labda-8(17),13E-diene-3β,15,18-triol) .

- HPLC: Ensure purity (>95%) using reverse-phase C18 columns with UV detection (λ = 210–254 nm) .

Q. What natural sources are known to produce ent-Labda-8(17),13Z-diene- analogs?

Methodological Answer:

- Andrographis paniculata (穿心莲): Yields ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside (CAS 1245636-01-4) .

- Dicranopteris linearis: A source of ent-Labda-8(17),13E-diene-3β,15,18-triol (CAS 90851-50-6) .

- Isolation Protocol: Use ethanol extraction followed by silica gel chromatography and preparative HPLC for purification .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported NMR data for ent-Labda-8(17),13Z-diene- derivatives?

Methodological Answer:

- Deuterated Solvents: Ensure consistent solvent use (e.g., CDCl₃ vs. DMSO-d₆) to avoid chemical shift variations .

- Internal Standards: Calibrate spectra using tetramethylsilane (TMS) or residual solvent peaks .

- Comparative Analysis: Cross-reference with synthesized analogs (e.g., 13E vs. 13Z isomers) to validate assignments .

- Collaborative Databases: Submit data to repositories like PubChem (CID 15708431) for community validation .

Q. What computational strategies predict the bioactivity of ent-Labda-8(17),13Z-diene- derivatives?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

- QSAR Models: Correlate structural descriptors (e.g., logP, polar surface area) with observed bioactivity using partial least squares regression .

- MD Simulations: Simulate ligand-protein stability over 100 ns trajectories (GROMACS/AMBER) to assess binding affinity .

Q. How can synthetic routes to ent-Labda-8(17),13Z-diene- derivatives be optimized for scalability?

Methodological Answer:

- Catalytic Asymmetry: Employ chiral catalysts (e.g., Jacobsen’s catalyst) to enhance enantiomeric excess in diene cyclization .

- Microwave-Assisted Synthesis: Reduce reaction times (e.g., 30 minutes vs. 24 hours) for key steps like hydroxylation .

- Yield Improvement: Use BF₃·THF for regioselective epoxidation, achieving ~75% yield for triol derivatives .

Data Analysis and Contradiction Management

Q. How should conflicting solubility data for ent-Labda-8(17),13Z-diene- analogs be addressed?

Methodological Answer:

- Solubility Testing: Use standardized buffers (pH 7.4) and temperatures (25°C) for consistency. For example, ent-Labda-8(17),13E-diene-3β,15,18-triol dissolves in DMSO (>10 mg/mL) but precipitates in aqueous media .

- Statistical Validation: Apply ANOVA to compare datasets, identifying outliers due to impurities or solvent polarity .

Q. What statistical methods are recommended for interpreting bioassay variability in ent-Labda-8(17),13Z-diene- studies?

Methodological Answer:

- Error Propagation Analysis: Calculate confidence intervals (95% CI) for IC₅₀ values using nonlinear regression .

- Multivariate Analysis: Use principal component analysis (PCA) to isolate variables (e.g., cell line sensitivity) affecting bioactivity .

Experimental Design and Reporting

Q. How should researchers design dose-response experiments for ent-Labda-8(17),13Z-diene- analogs?

Methodological Answer:

Q. What guidelines ensure reproducibility in synthesizing ent-Labda-8(17),13Z-diene- derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.